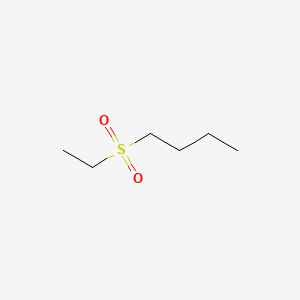
Butyl ethyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ethyl sulfone is an organic compound with the molecular formula C6H14O2S. It belongs to the class of sulfones, which are characterized by a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl ethyl sulfone can be synthesized through several methods. One common approach is the oxidation of sulfides. For instance, butyl ethyl sulfide can be oxidized using oxidizing agents like hydrogen peroxide or sodium periodate to yield this compound . Another method involves the sulfonylation of butyl and ethyl groups using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl ethyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfoxides or other higher oxidation state compounds.
Reduction: It can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Butyl ethyl sulfone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of butyl ethyl sulfone involves its ability to undergo various chemical transformations. The sulfonyl group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where this compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfone: Another simple sulfone with similar reactivity but different physical properties.
Diethyl sulfone: Similar in structure but with two ethyl groups instead of butyl and ethyl.
Methyl ethyl sulfone: Contains a methyl group instead of a butyl group
Uniqueness
Butyl ethyl sulfone is unique due to its specific combination of butyl and ethyl groups, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where a balance of hydrophobicity and reactivity is required .
Eigenschaften
CAS-Nummer |
31124-38-6 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
1-ethylsulfonylbutane |
InChI |
InChI=1S/C6H14O2S/c1-3-5-6-9(7,8)4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
PVSJGAIWOIMZFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
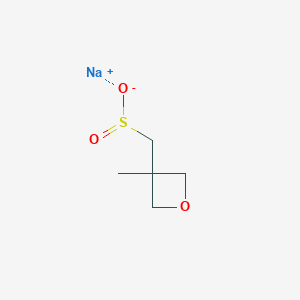


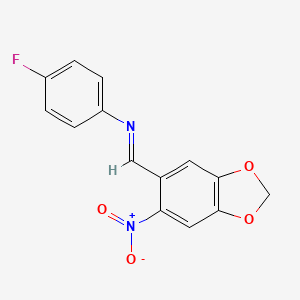
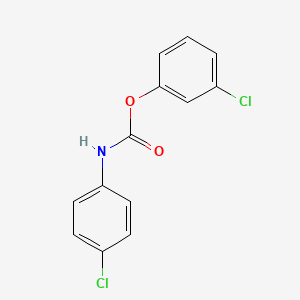
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
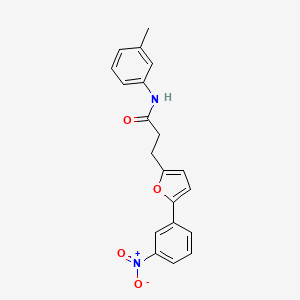
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
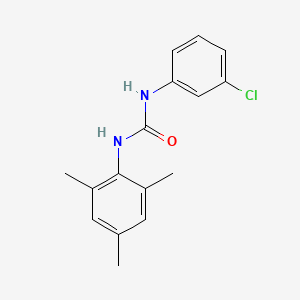


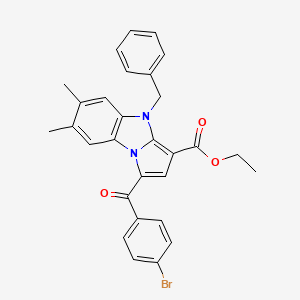
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
